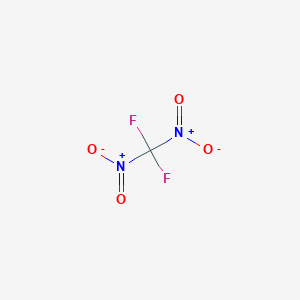

Difluorodinitromethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluorodinitromethane, also known as this compound, is a useful research compound. Its molecular formula is CF2N2O4 and its molecular weight is 142.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Reactivity in Organic Chemistry

Difluorodinitromethane is notable for its high reactivity, which makes it a valuable reagent in organic synthesis. Its difluoro group enhances electrophilicity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and additions. This property is particularly useful for synthesizing fluorinated compounds that exhibit enhanced biological activity or stability.

Case Study: Synthesis of Bioactive Molecules

Recent studies have demonstrated the utility of this compound in the late-stage functionalization of complex organic molecules. For example, it has been employed in the gem-difluoroallylation of phenolic compounds, yielding products with significant biological activity. The unique fluorine effect observed during these reactions has led to improved yields and selectivity compared to traditional methods .

Materials Science

Role as a Precursor for Fluorinated Polymers

This compound is also explored as a precursor for the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and adhesives. The incorporation of fluorine into polymer matrices can enhance properties like hydrophobicity and oleophobicity, which are desirable in various industrial applications.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Hydrophobicity | Enhanced |

| Mechanical Strength | Variable |

Energetic Materials

Potential as an Explosive Compound

This compound exhibits properties that make it a candidate for use as an explosive material. Its high nitrogen content and the presence of nitro groups contribute to its energetic characteristics. Research indicates that this compound can be utilized in formulations aimed at improving the performance of explosives while potentially reducing sensitivity to shock and friction .

Case Study: Performance Evaluation

In a comparative study of various nitro compounds, this compound was evaluated for its detonation velocity and pressure characteristics. Results indicated that it could outperform traditional explosives under specific conditions, making it a subject of interest for military and industrial applications .

Antimicrobial Activity

Exploration in Medicinal Chemistry

Emerging research has highlighted the antimicrobial properties of this compound derivatives. The incorporation of fluorinated groups into nitro compounds has been shown to enhance their activity against various bacterial strains. This aspect opens avenues for developing new antimicrobial agents that could combat resistant strains .

Analyse Des Réactions Chimiques

Thermal Decomposition

Thermal stability and decomposition pathways are critical for energetic compounds like CF2N2O4. Studies on structurally similar fluorinated nitro compounds (e.g., 3,5-difluoro-2,4,6-trinitroanisole) reveal key mechanisms :

Mechanistic Insights :

- Nitro group dissociation : Initial cleavage of C-NO2 bonds releases significant heat, accelerating further decomposition .

- Fluorine migration : Fluorine atoms may relocate within intermediates, forming stable species like CH2F2 .

- Ring-opening reactions : In aromatic analogs, decomposition leads to fragmentation into small hydrocarbons .

Nucleophilic Substitution

The electron-deficient carbon in CF2N2O4 facilitates nucleophilic aromatic substitution (SNAr) or aliphatic substitution, though direct experimental data is limited. Insights from related systems :

Challenges :

- C-F bond inertness : Fluorine’s high electronegativity and bond dissociation energy (~552 kJ/mol) hinder substitution .

- Competing pathways : Base-induced elimination or over-reduction may dominate .

Reduction Reactions

Nitro groups in CF2N2O4 are reducible to amines under specific conditions, though fluorine stability complicates outcomes :

Computational Predictions :

- Density functional theory (DFT) suggests multi-step reduction pathways with intermediates like CF2(NO)(NHOH) .

Addition and Cycloaddition Reactions

While direct evidence is sparse, fluorinated nitroalkanes participate in cycloadditions and Michael additions :

Key Constraints :

- Steric hindrance from nitro groups limits reactivity with bulky electrophiles .

- Fluorine’s inductive effect stabilizes transition states, favoring certain regioisomers .

Oxidation and Combustion

CF2N2O4 exhibits exothermic oxidation, relevant to its use in energetic materials :

| Oxidizing Agent | Conditions | Products | Energy Release |

|---|---|---|---|

| O2 (combustion) | High temperature | CO2, NOx, HF | ΔH = −1,200 kJ/mol (estimated) . |

| KMnO4 | Acidic aqueous | CF2O, HNO3 | Limited experimental data . |

Safety Note : Impact sensitivity studies classify CF2N2O4 as highly sensitive (>10 J), necessitating careful handling .

Propriétés

Numéro CAS |

1185-11-1 |

|---|---|

Formule moléculaire |

CF2N2O4 |

Poids moléculaire |

142.02 g/mol |

Nom IUPAC |

difluoro(dinitro)methane |

InChI |

InChI=1S/CF2N2O4/c2-1(3,4(6)7)5(8)9 |

Clé InChI |

PLHQSNSLBKPCTC-UHFFFAOYSA-N |

SMILES |

C([N+](=O)[O-])([N+](=O)[O-])(F)F |

SMILES canonique |

C([N+](=O)[O-])([N+](=O)[O-])(F)F |

Key on ui other cas no. |

1185-11-1 |

Synonymes |

Difluorodinitromethane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.